Thiazafluron: A Physicochemical Profile for Research and Development
Thiazafluron: A Physicochemical Profile for Research and Development
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the core physicochemical properties of Thiazafluron, a synthetic herbicide. The information presented is curated for researchers, scientists, and professionals involved in drug development and agrochemical research. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for the target audience.
Physicochemical Properties
The fundamental physicochemical characteristics of Thiazafluron are summarized in the table below. These parameters are crucial for understanding its environmental fate, biological activity, and for the development of new formulations.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | [1] |
| CAS Number | 25366-23-8 | [2] |
| Molecular Formula | C₆H₇F₃N₄OS | [2] |
| Molecular Weight | 240.21 g/mol | [2][3] |
| Appearance | Colorless solid | [3] |
| Melting Point | 136-137 °C | [2][3] |
| Water Solubility | 2100 mg/L (at 20 °C) | [3][4] |
| logP (Octanol-Water) | 1.85 | [4] |
| Vapor Pressure | 0.488 mPa (at 20 °C) | [4] |
| pKa | 13.14 (Predicted) | [5][6] |
| Density | 1.51 g/cm³ (Predicted) | [4] |
Experimental Protocols
The determination of the physicochemical properties of Thiazafluron follows standardized methodologies to ensure accuracy and reproducibility. The following sections detail the general principles of the experimental protocols based on internationally recognized guidelines.
Determination of Water Solubility
The water solubility of Thiazafluron is determined using the Flask Method , as outlined in OECD Guideline 105.[7][8] This method is suitable for substances with solubilities above 10⁻² g/L.
Methodology:
-
An excess amount of solid Thiazafluron is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium. This duration is typically determined in a preliminary test.
-
After equilibrium is reached, the solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of Thiazafluron in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is repeated to ensure the reproducibility of the results.
Determination of the Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its environmental fate and biological uptake. The Shake Flask Method , described in OECD Guideline 107, is a commonly used technique.[9][10]
Methodology:
-
A solution of Thiazafluron is prepared in either n-octanol or water.
-
A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water used are mutually saturated prior to the experiment.
-
The flask is shaken to facilitate the partitioning of Thiazafluron between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of Thiazafluron in both the n-octanol and water phases is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Vapor Pressure
The vapor pressure of Thiazafluron, a measure of its volatility, can be determined using several methods outlined in OECD Guideline 104.[3][4][6] The Gas Saturation Method is suitable for substances with low vapor pressures.
Methodology:
-
A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of Thiazafluron maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The vapor is then trapped from the gas stream using a suitable adsorbent or by condensation in a cold trap.
-
The amount of Thiazafluron trapped is quantified using an appropriate analytical technique.
-
The vapor pressure is calculated from the amount of substance transported by a known volume of gas. The measurements are typically performed at several temperatures to establish a vapor pressure curve.
Visualizations
The following diagrams illustrate key aspects of Thiazafluron's mechanism of action and synthesis.
References
- 1. govinfo.gov [govinfo.gov]
- 2. laboratuar.com [laboratuar.com]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 4. oecd.org [oecd.org]
- 5. filab.fr [filab.fr]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
